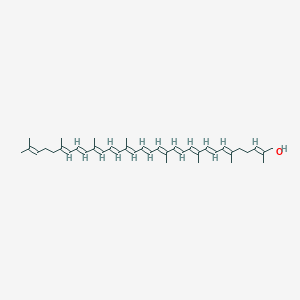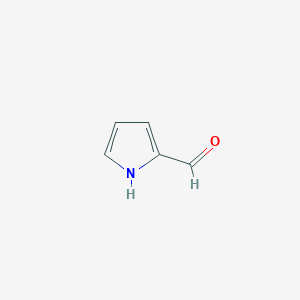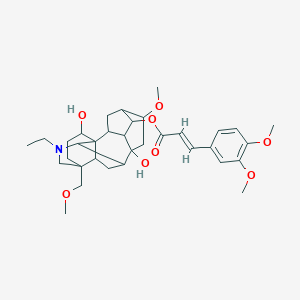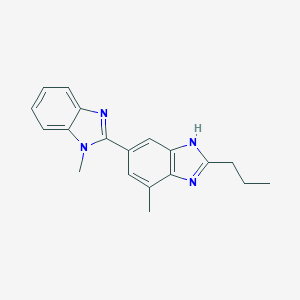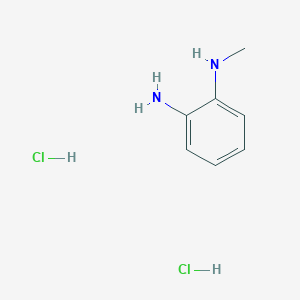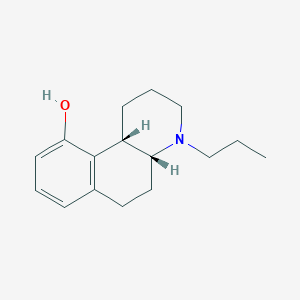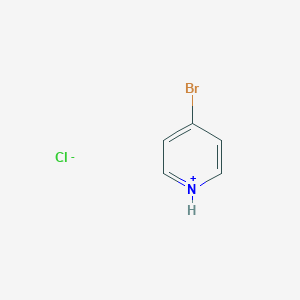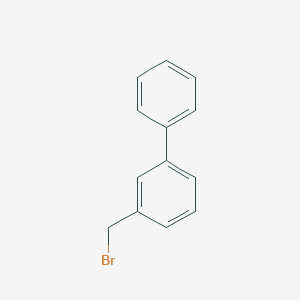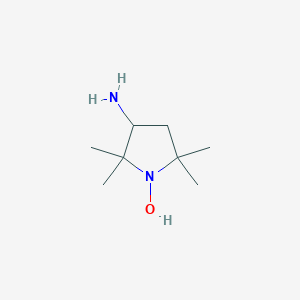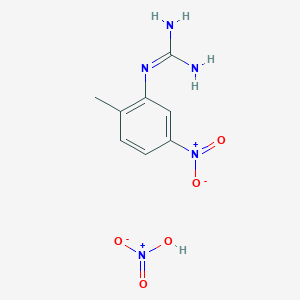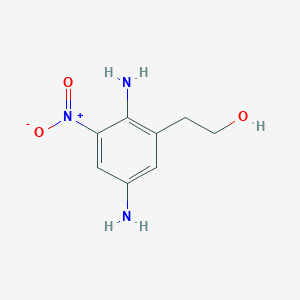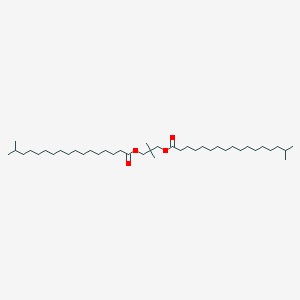
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester, also known as DIPE, is a chemical compound that has been widely studied for its potential applications in various fields of science. DIPE is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been studied for its potential applications in various fields of science, including materials science, pharmaceuticals, and cosmetics. In materials science, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been used as a plasticizer for polyvinyl chloride (PVC) and as a lubricant for metal surfaces. In the pharmaceutical industry, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been investigated as a drug delivery system for poorly soluble drugs. In cosmetics, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester has been used as a moisturizer and emollient in skin care products.
Wirkmechanismus
The mechanism of action of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester is not fully understood. However, it is believed that Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester acts as a surfactant, reducing the surface tension between two phases. This property makes Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester useful as a plasticizer and lubricant. Additionally, Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester may form hydrogen bonds with other molecules, enhancing its solubility in organic solvents.
Biochemische Und Physiologische Effekte
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester is considered non-toxic and has low acute toxicity. In vitro studies have shown that Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester does not cause significant cytotoxicity or genotoxicity. However, more research is needed to fully understand the biochemical and physiological effects of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester in lab experiments include its low toxicity, high solubility in organic solvents, and surfactant properties. However, the limitations of using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester. One area of research is the development of new drug delivery systems using Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester. Another area of research is the use of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester as a plasticizer and lubricant in industrial applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester, including its potential toxicity and long-term effects.
Synthesemethoden
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester can be synthesized by the esterification of isooctadecanoic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained by distillation. The purity of Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester can be improved by further purification using column chromatography.
Eigenschaften
CAS-Nummer |
109884-54-0 |
|---|---|
Produktname |
Isooctadecanoic acid, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester |
Molekularformel |
C41H80O4 |
Molekulargewicht |
637.1 g/mol |
IUPAC-Name |
[2,2-dimethyl-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C41H80O4/c1-37(2)31-27-23-19-15-11-7-9-13-17-21-25-29-33-39(42)44-35-41(5,6)36-45-40(43)34-30-26-22-18-14-10-8-12-16-20-24-28-32-38(3)4/h37-38H,7-36H2,1-6H3 |
InChI-Schlüssel |
AWNFRSYMBMFGLK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
109884-54-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
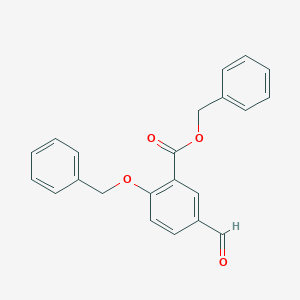
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)
